1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
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Overview
Description
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the imidazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.
From α-Haloketones: The reaction of α-haloketones with ammonia or amines can yield imidazoles.
Marckwald Synthesis: This method involves the reaction of α-haloketones with formamide.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Alkylation: Alkylation reactions can introduce alkyl groups at the nitrogen atoms of the imidazole ring
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the imidazole ring.
Scientific Research Applications
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Ketoconazole: An antifungal agent used to treat fungal infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Clotrimazole: An antifungal agent used to treat skin infections
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other imidazole derivatives may not be able to achieve.
Properties
Molecular Formula |
C8H14ClN3 |
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Molecular Weight |
187.67 g/mol |
IUPAC Name |
3-cyclopropyl-2,5-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-5-8(9)11(6(2)10-5)7-3-4-7;/h7H,3-4,9H2,1-2H3;1H |
InChI Key |
ANIZAVHBEAWLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C2CC2)N.Cl |
Origin of Product |
United States |
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